

An In-depth Technical Guide to Amino-PEG10-OH

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Compound of Interest

Compound Name: Amino-PEG10-OH

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Introduction

Amino-PEG10-OH is a heterobifunctional polyethylene glycol (PEG) linker that is integral to the fields of bioconjugation and advanced drug delivery. Its distinct molecular structure, which includes a primary amine at one terminus and a hydroxyl group at the other, is connected by a hydrophilic 10-unit PEG spacer. This configuration allows for the sequential and controlled covalent linkage of different molecules. The incorporation of the PEG chain is advantageous as it often enhances the aqueous solubility and stability of the resulting conjugate, can reduce its immunogenicity, and may improve its pharmacokinetic properties. This technical guide serves as a comprehensive resource on the molecular characteristics of **Amino-PEG10-OH**, provides generalized experimental protocols for its application, and includes a visual representation of a standard bioconjugation workflow.

Core Molecular Data

The essential physicochemical properties of **Amino-PEG10-OH** are detailed in the table below. This information is critical for accurate calculations and the design of experimental procedures.

Property	Value	Reference
Molecular Weight	457.56 g/mol	[1][2]
Chemical Formula	C20H43NO10	[1]
Exact Mass	457.2887 u	[1]
Elemental Analysis	C: 52.50%, H: 9.47%, N: 3.06%, O: 34.97%	[1]
Synonyms	H2N-PEG10-OH, Amino-PEG10-alcohol, 29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosan-1-ol	[1]

Experimental Protocols

The bifunctional nature of **Amino-PEG10-OH** allows for a directed, two-step conjugation strategy. The primary amine is readily available for reaction with electrophiles such as N-hydroxysuccinimide (NHS) esters, while the hydroxyl group can be chemically activated for subsequent reactions. The following sections outline generalized laboratory procedures for these key transformations.

Protocol 1: Amine Group Conjugation with an NHS Ester

This protocol details the reaction between the primary amine of **Amino-PEG10-OH** and a molecule bearing an NHS ester.

Materials:

- **Amino-PEG10-OH**
- NHS ester-functionalized molecule (e.g., protein, peptide, small-molecule drug)
- Anhydrous, amine-free solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))
- Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)

- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Purification system (e.g., size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC)

Procedure:

- Dissolution of Reactants:
 - Dissolve the NHS ester-functionalized molecule in an appropriate volume of reaction buffer. The concentration should be optimized based on the specific molecule.
 - Dissolve **Amino-PEG10-OH** in the same reaction buffer. A slight molar excess (1.1 to 2 equivalents) of **Amino-PEG10-OH** is often used to ensure complete consumption of the NHS ester.
- Conjugation Reaction:
 - To the solution of the NHS ester-functionalized molecule, add the **Amino-PEG10-OH** solution.
 - Gently mix the reactants and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. Reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS or TLC).[3]
- Quenching the Reaction:
 - Introduce a small volume of quenching buffer to the reaction mixture to react with and deactivate any unreacted NHS ester.
 - Allow the quenching reaction to proceed for approximately 30 minutes at room temperature.
- Purification:
 - The desired conjugate can be purified from the reaction mixture using a suitable chromatographic technique, such as SEC to separate based on size, or dialysis to remove small molecule impurities.

Protocol 2: Activation of the Hydroxyl Group

To enable further conjugation, the terminal hydroxyl group of the **Amino-PEG10-OH** moiety can be activated. A common strategy involves the oxidation of the hydroxyl group to a carboxylic acid, which can then be activated as an NHS ester for reaction with another amine-containing molecule.

Materials for Oxidation to Carboxylic Acid:

- Purified conjugate from the previous step containing the terminal hydroxyl group
- An oxidizing agent (e.g., Jones reagent, or a milder system like TEMPO/NaOCl)
- A suitable solvent (e.g., acetone for Jones reagent)
- A quenching agent (e.g., isopropanol for Jones reagent)
- Purification system

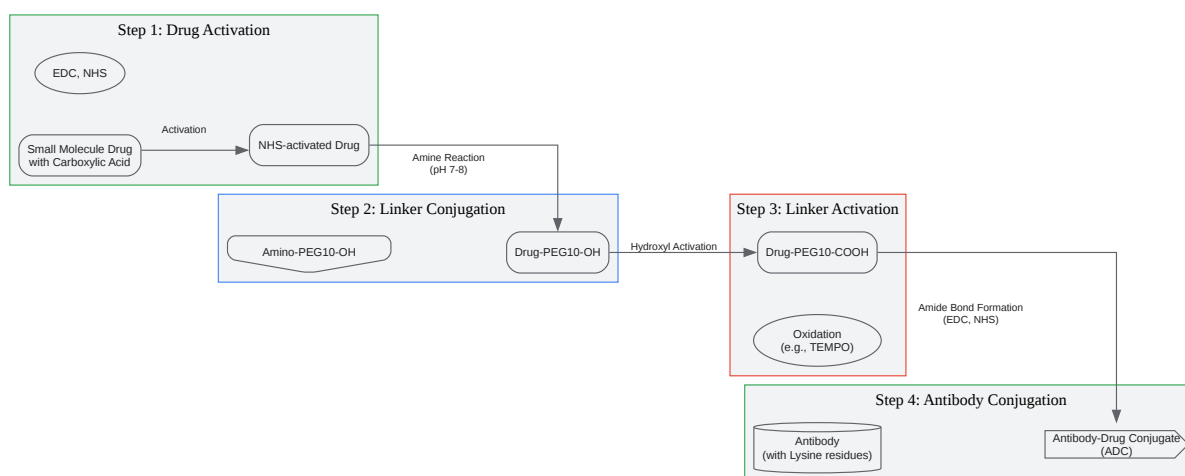
Procedure (Example using a mild oxidation with TEMPO):

- **Dissolution:** Dissolve the hydroxyl-terminated PEG conjugate in an appropriate solvent mixture, such as a buffered aqueous solution.
- **Oxidation:** Add catalytic amounts of TEMPO and sodium hypochlorite (NaOCl) as the stoichiometric oxidant. The reaction is typically carried out at or near room temperature.
- **Quenching:** Quench the reaction by adding a reducing agent, such as ethanol or sodium sulfite.
- **Purification:** Purify the resulting carboxylic acid-terminated PEG conjugate to remove the oxidation reagents and byproducts.

Note: The newly formed carboxylic acid can be activated using carbodiimide chemistry (e.g., with EDC and NHS) to facilitate the formation of a stable amide bond with a primary amine on a target molecule.

Visualization of a General Bioconjugation Workflow

The following diagram illustrates a representative workflow for the synthesis of an antibody-drug conjugate (ADC) utilizing **Amino-PEG10-OH** as a linker, demonstrating its dual functionality.



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Caption: A generalized workflow for synthesizing an Antibody-Drug Conjugate (ADC) using **Amino-PEG10-OH**.

This technical guide provides essential information for the effective use of **Amino-PEG10-OH** in research and development. The protocols described are intended as a general guide and may need to be optimized for specific molecules and applications. It is always recommended to

consult the manufacturer's product information and the relevant scientific literature for detailed procedures and safety guidelines.

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